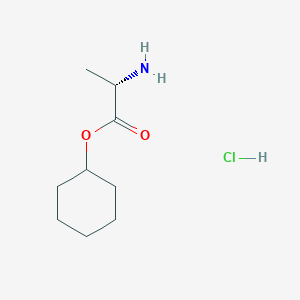

![molecular formula C7H4BrClN2 B1499489 3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine CAS No. 866546-09-0](/img/structure/B1499489.png)

3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine

Overview

Description

3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine is a chemical compound with a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton . It is a derivative of 1H-pyrrolo[2,3-b]pyridine .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives has been reported in the literature . The study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis

The molecular structure of this compound is characterized by a fused six-membered pyridine and five-membered pyrrole rings forming the essentially planar aza-indole skeleton .Chemical Reactions Analysis

1H-pyrrolo[2,3-b]pyridine derivatives have been reported to exhibit potent activities against FGFR1, 2, and 3 .Scientific Research Applications

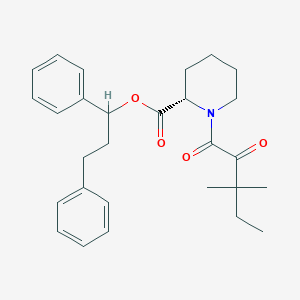

1. Synthesis and Chemical Transformations

3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine and its derivatives are primarily used as intermediates in chemical synthesis. For instance, they are crucial in the synthesis of chlorantraniliprole, a new insecticide, through a series of reactions starting from 2,3-dichloropyridine and involving bromination and hydrolysis steps (Niu Wen-bo, 2011). Similarly, the compound plays a role in the synthesis of variolin B and deoxyvariolin B, alkaloids with potential biological activities. The synthesis involves selective and sequential palladium-mediated functionalization at different positions of the pyrido[3',2':4,5]pyrrolo[1,2-c]pyrimidine system (A. Baeza et al., 2010).

2. Biological and Medicinal Research

In the field of medicinal chemistry, derivatives of this compound have been explored for their biological activities. For example, certain derivatives have demonstrated antibacterial properties against microorganisms like Bacillus cereus and Staphylococcus aureus, indicating their potential use in developing new antibacterial agents (Z. Tribak et al., 2018). Furthermore, variations of the compound have been studied for their antitumor activities, particularly in inhibiting PI3Kα kinase, an enzyme implicated in cancer progression (Zhixu Zhou et al., 2015).

3. Material Science and Functional Materials

In the field of materials science, this compound derivatives have been functionalized to create compounds directed toward agrochemicals and functional materials. For example, amino groups were introduced to the 6-position of 7-azaindole, a derivative, to form multidentate agents. Some products from these syntheses have shown high fungicidal activity, indicating their potential use in agriculture (S. Minakata et al., 1992).

4. Analytical and Structural Chemistry

In analytical chemistry, this compound compounds have been used to study charge density distribution and electronic structure. For instance, the charge density distribution in 4-chloro-1H-pyrrolo[2,3-b]pyridine, a related compound, has been investigated using high-resolution X-ray diffraction, revealing insights into the covalent nature of certain bonds and the topology of intermolecular hydrogen bonds (D. Hazra et al., 2012).

Mechanism of Action

Target of Action

It is often used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

As a chemical compound used in proteomics research , it likely interacts with its targets through binding at specific sites, leading to changes in the targets’ function.

Result of Action

Given its use in proteomics research , it may influence protein function or expression, but specific effects would depend on the target and context.

Future Directions

Biochemical Analysis

Biochemical Properties

3-Bromo-5-chloro-1H-pyrrolo[2,3-B]pyridine plays a crucial role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the fibroblast growth factor receptor (FGFR) family, which includes FGFR1, FGFR2, and FGFR3 . These receptors are involved in signal transduction pathways that regulate cell proliferation, migration, and angiogenesis. The compound inhibits the activity of these receptors, leading to a decrease in downstream signaling events such as the RAS-MEK-ERK and PI3K-Akt pathways . This inhibition can result in reduced cell proliferation and increased apoptosis, particularly in cancer cells.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound has been shown to inhibit cell proliferation and induce apoptosis . It also significantly reduces the migration and invasion abilities of cancer cells, making it a potential candidate for cancer therapy . Additionally, this compound influences cell signaling pathways by inhibiting the FGFR signaling axis, which is crucial for cell growth and survival . This inhibition can lead to changes in gene expression and alterations in cellular metabolism, further contributing to its anti-cancer effects.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the FGFRs, preventing their activation and subsequent autophosphorylation . This binding inhibits the downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways, which are essential for cell proliferation and survival . Additionally, the compound can induce changes in gene expression by modulating transcription factors and other regulatory proteins . These molecular interactions contribute to the compound’s ability to inhibit cancer cell growth and promote apoptosis.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability and long-term effects on cellular function. Over time, the compound has been shown to maintain its inhibitory effects on FGFRs, leading to sustained reductions in cell proliferation and migration . Its stability and degradation in different experimental conditions can vary, affecting its overall efficacy . Long-term studies have indicated that continuous exposure to the compound can result in persistent changes in cellular signaling and metabolism, highlighting its potential for long-term therapeutic applications .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound effectively inhibits FGFR activity and reduces tumor growth without causing significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with cellular components, influencing metabolic flux and altering metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug interactions.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can affect its activity and efficacy, making it important to study these processes in detail.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles, where it exerts its effects on cellular function . For example, its localization to the nucleus can impact gene expression, while its presence in the cytoplasm can affect signaling pathways . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.

Properties

IUPAC Name |

3-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c8-6-3-11-7-5(6)1-4(9)2-10-7/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWDJROWZDUZXBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC2=C1C(=CN2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80650744 | |

| Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

866546-09-0 | |

| Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=866546-09-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80650744 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1499407.png)

![(2-Phenylimidazo[1,2-a]pyridin-6-yl)boronic acid](/img/structure/B1499408.png)

![2-(8-Fluoroimidazo[1,2-a]pyridin-7-yl)propan-2-ol](/img/structure/B1499414.png)

![ethyl 1-(phenylmethyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1499420.png)

![1,1'-[Biphenyl-4,4'-diylbis(methylene)]bis(4,4'-bipyridinium) Dibromide](/img/structure/B1499423.png)

![Ethyl 2-bromofuro[2,3-b]pyridine-5-carboxylate](/img/structure/B1499433.png)